3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₄Cl₂O₂S. It features a chlorobenzene ring substituted with a sulfonyl chloride group at the meta position. This compound is characterized by its distinct chemical structure, which includes a sulfonyl group (–SO₂Cl) attached to a chlorinated benzene ring. The presence of chlorine in the meta position enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
3-Chlorobenzenesulfonyl chloride appears as a colorless to pale yellow liquid and has a melting point of approximately 21 °C and a boiling point ranging from 102 to 104 °C at 1 mmHg. Its density is about 1.499 g/cm³, and it is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .
3-Cl-BsCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a carcinogen.
-Chlorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-chlorobenzenesulfonyl group (-SO₂-C₆H₄-Cl-3) onto organic molecules. This functional group can be used for various purposes, including:
-Chlorobenzenesulfonyl chloride has been explored in medicinal chemistry for the development of new drugs. The 3-chlorobenzenesulfonyl group can be incorporated into drug molecules to:
-Chlorobenzenesulfonyl chloride is finding applications in material science for the synthesis of functional materials. The 3-chlorobenzenesulfonyl group can be incorporated into polymers, nanoparticles, and other materials to:
3-Chlorobenzenesulfonyl chloride primarily participates in nucleophilic substitution reactions. In these reactions, nucleophiles can displace the chloride ion (Cl⁻), leading to the formation of new compounds. Common nucleophiles include amines, alcohols, and thiols, which can react with the sulfonyl chloride to produce sulfonamides, sulfonates, or other derivatives .
Other notable reactions include:
3-Chlorobenzenesulfonyl chloride can be synthesized through several methods:
3-Chlorobenzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 3-chlorobenzenesulfonyl chloride. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzenesulfonyl chloride | Sulfonyl group attached to benzene | More stable; less reactive than chlorinated variants |
4-Chlorobenzenesulfonyl chloride | Chlorine at para position | Different reactivity profile due to substitution pattern |
2-Chlorobenzenesulfonyl chloride | Chlorine at ortho position | Can exhibit different electrophilic properties |
Sulfamide derivatives | Contains sulfonamide functional groups | Often used in medicinal chemistry |
3-Chlorobenzenesulfonyl chloride is unique due to its specific chlorination pattern and reactivity profile, which allows for versatile applications in organic synthesis not typically found in non-chlorinated analogs or those with different substitution patterns .
Corrosive